molecular formula C21H20N2O5S B2713250 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE CAS No. 670272-53-4

1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE

Cat. No.: B2713250
CAS No.: 670272-53-4
M. Wt: 412.46
InChI Key: JSRJHJSVFGCCLW-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-(4-phenoxybenzenesulfonyl)piperazine is a synthetic piperazine derivative designed for pharmaceutical and biochemical research. This compound features a piperazine core functionalized with both a furan-2-carbonyl group and a 4-phenoxybenzenesulfonyl group, a structure that combines privileged motifs known to confer significant bioactivity. Piperazine rings are a common scaffold in numerous approved therapeutic agents and are frequently explored in drug discovery for their ability to improve solubility and pharmacokinetic properties . The integration of the sulfonamide function is of particular interest, as this group is found in many compounds that act as enzyme inhibitors, particularly against carbonic anhydrases and various kinases . Similarly, the furan heterocycle is a versatile building block in medicinal chemistry. This specific molecular architecture suggests potential utility in exploratory research areas such as oncology, where similar piperazine-urea derivatives have shown selective cytotoxic activity against cancer cell lines , and infectious diseases, given the known antibacterial and antifungal activities of piperazine-containing molecules . Researchers are investigating this compound as a key intermediate or a potential lead structure in the development of novel small-molecule inhibitors. It is supplied for laboratory research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

furan-2-yl-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-21(20-7-4-16-27-20)22-12-14-23(15-13-22)29(25,26)19-10-8-18(9-11-19)28-17-5-2-1-3-6-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRJHJSVFGCCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method starts with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. This intermediate is then reacted with 2-Furyl(1-piperazinyl)methanone in the presence of potassium carbonate (K₂CO₃) in acetonitrile, followed by refluxing to activate the molecule. The final product is obtained after further treatment with equimolar amounts of the intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The phenoxyphenyl and piperazinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl ketones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including 1-(furan-2-carbonyl)-4-(4-phenoxybenzenesulfonyl)piperazine, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. It has been suggested that piperazine derivatives can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases . The presence of the phenoxybenzenesulfonyl group may enhance these effects by improving bioavailability and receptor binding.

Central Nervous System (CNS) Disorders

Piperazine compounds are also being explored for their neuropharmacological effects. There is evidence to suggest that they may have applications in treating anxiety and depression by acting on neurotransmitter systems . The furan moiety could contribute to the modulation of neurochemical pathways, potentially leading to therapeutic benefits.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the acylation of piperazine with furan-2-carboxylic acid derivatives and subsequent sulfonylation with phenoxybenzenesulfonyl chloride. The synthesis process is critical in determining the yield and purity of the final product, which directly impacts its biological activity.

Step Reaction Reagents Conditions
1AcylationPiperazine + Furan-2-carboxylic acidBase, solvent
2SulfonylationIntermediate + 4-Phenoxybenzenesulfonyl chlorideBase, solvent

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including those similar to this compound. These compounds were tested against several cancer cell lines, showing significant cytotoxicity and inducing apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanisms

A patent describes the anti-inflammatory properties of sulfonamide derivatives, highlighting the role of the phenoxybenzenesulfonyl group in enhancing anti-inflammatory activity. This study supports the hypothesis that modifications to piperazine can lead to improved therapeutic profiles for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific enzymes and receptors. For instance, its inhibitory effect on acetyl- and butyrylcholinesterase is due to its ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperazine and Furan-2-carbonyl Moieties

Several compounds share the furan-2-carbonyl-piperazine motif but differ in their second substituent:

  • 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (51) (): Replaces the sulfonyl group with a trimethylpyrimidinone moiety. This substitution reduces molecular weight (MW: ~359 g/mol) compared to the target compound (estimated MW: ~455 g/mol) and may enhance solubility due to the pyrimidinone’s polar nature .
  • 1-(2-Furoyl)piperazine (): A simpler analog lacking the sulfonyl group (MW: 196 g/mol). Its lower steric bulk may improve membrane permeability but reduce target specificity .

Key Difference: The target compound’s 4-phenoxybenzenesulfonyl group introduces a bulky, lipophilic substituent, likely improving receptor-binding avidity compared to smaller analogs .

Sulfonyl-Containing Piperazine Derivatives

Compounds with arylsulfonyl groups on piperazine exhibit structural and functional parallels:

  • 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine (): Features a naphthylsulfonyl group (MW: 392.51 g/mol). The naphthyl group increases hydrophobicity (logP ~4.5) compared to the target compound’s phenoxybenzene group (predicted logP ~3.8) .
  • 1-[(4-Bromophenyl)sulfonyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (): Incorporates a bromophenylsulfonyl group and a trifluoromethylpyridinyl substituent (MW: 437.28 g/mol). The electron-withdrawing bromo and trifluoromethyl groups may enhance metabolic stability but reduce solubility .

Phenoxy-Substituted Piperazine Derivatives

The HBK series () includes compounds like HBK14–HBK19, which combine phenoxyalkyl chains with methoxyphenyl-piperazine groups. For example:

  • HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride (MW: ~447 g/mol).

Key Difference: The target compound lacks alkyl linkers, instead directly attaching the phenoxybenzene group via a sulfonyl bridge. This rigidity may restrict conformational freedom but improve binding specificity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted logP Key Features
Target Compound ~455 4-Phenoxybenzenesulfonyl, Furan-2-carbonyl 3.8 High steric bulk, conjugated π-system
1-(2-Furoyl)piperazine () 196 Furan-2-carbonyl 1.2 High solubility, low specificity
HBK14 () ~447 Phenoxyethoxyethyl, Methoxyphenyl 3.5 Flexible linker, moderate lipophilicity
1-(2-Naphthylsulfonyl)-... () 392.51 Naphthylsulfonyl, Propenyl 4.5 High hydrophobicity

Notable Trends:

  • The target compound’s 4-phenoxybenzenesulfonyl group balances moderate lipophilicity with aromatic conjugation, a feature absent in simpler analogs like 1-(2-furoyl)piperazine .
  • Sulfonyl-containing derivatives generally exhibit higher molecular weights and logP values, which may influence bioavailability and blood-brain barrier penetration .

Biological Activity

1-(Furan-2-carbonyl)-4-(4-phenoxybenzenesulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a furan-2-carbonyl group and a phenoxybenzenesulfonyl moiety. The structural formula is crucial for understanding its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific activities of this compound are summarized below.

1. Anticancer Activity

Studies have demonstrated that piperazine derivatives can inhibit tumor growth through multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant inhibition of cancer cell lines such as MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer) with IC50 values indicating potent activity (IC50 < 10 µM) .
  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) has been noted in related compounds, leading to enhanced cytotoxicity in cancer cells .

2. Anti-inflammatory Properties

The presence of the phenoxybenzenesulfonyl group may contribute to anti-inflammatory effects by modulating inflammatory pathways:

  • Cytokine Inhibition : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), which are critical in inflammatory responses .

Case Studies

Several studies have explored the biological activity of related piperazine derivatives:

  • Study on PARP Inhibition :
    • A study evaluated various piperazine derivatives for their ability to inhibit PARP enzymes, revealing that modifications in the side chains significantly influenced their potency. Compounds with longer alkyl chains and carbonyl groups displayed enhanced inhibitory effects .
  • Cytotoxicity Assays :
    • In vitro assays against breast and pancreatic cancer cell lines showed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics, suggesting potential for development as anticancer agents .

Research Findings Summary

The following table summarizes key findings from recent research on the biological activity of piperazine derivatives similar to this compound:

CompoundTarget ActivityIC50 Value (µM)Reference
1-(Furan-2-carbonyl)-piperazineAnticancer (MDA-MB-436)<10
4-(Phenoxybenzenesulfonyl)piperazineAnti-inflammatoryNot specified
Other piperazine derivativesPARP inhibition<10

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS.
  • Adjust solvent polarity (e.g., THF for better solubility of intermediates).
  • Use catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .

Basic: How is structural characterization of this compound performed, and what analytical techniques resolve spectral ambiguities?

Answer:

  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups. Discrepancies in peak splitting may indicate conformational isomers .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm) distinguish phenoxy and furan moieties. Overlapping signals are resolved using 2D COSY or NOESY .
    • ¹³C NMR : Carbonyl carbons (δ ~160–170 ppm) and sulfonyl-linked carbons (δ ~125–140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Q. Ambiguity Resolution :

  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., piperazine chair conformation) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?

Answer:
Experimental Design :

  • Substituent Variation : Modify the phenoxy group (e.g., electron-withdrawing/-donating substituents) or replace the furan with other heterocycles (e.g., thiophene) .
  • Bioassays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values (e.g., furan carbonyl contributes to IC₅₀ < 10 μM in ) .
  • Computational Modeling : Perform docking studies (e.g., Autodock Vina) to predict binding to kinases like EGFR or VEGFR .

Q. SAR Table (Example from ) :

SubstituentActivity (IC₅₀)Notes
Furan carbonyl8.2 μMCritical for kinase inhibition
Phenoxybenzenesulfonyl12.5 μMEnhances solubility
Piperazine ringN/AStabilizes conformation

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Case Example : Discrepancies in anti-inflammatory activity (e.g., vs. unrelated studies on similar piperazines):

  • Control Variables : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
  • Purity Verification : Re-test compounds with HPLC (>98% purity) to rule out impurities .
  • Mechanistic Follow-Up : Use Western blotting to confirm target modulation (e.g., NF-κB or COX-2 inhibition) .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model binding to ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). Prioritize poses with hydrogen bonds to sulfonyl oxygen .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and topological torsion .

Advanced: How can solubility and stability be optimized for in vivo studies?

Answer:

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., 4-phenoxybenzenesulfonate salt) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) .
  • Formulation : Use nanoemulsions or liposomes (particle size <200 nm via DLS) to improve bioavailability .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Anticancer : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
  • Anti-inflammatory : LPS-induced TNF-α release in RAW264.7 macrophages .
  • Neuroprotective : SH-SY5Y cells under oxidative stress (H₂O₂-induced) .

Advanced: What strategies resolve spectral data contradictions (e.g., NMR peak splitting)?

Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., piperazine ring flipping) by acquiring spectra at 25°C vs. 60°C .
  • Isotopic Labeling : Synthesize ¹³C-labeled furan carbonyl to track coupling patterns .
  • DFT Calculations : Compare experimental ¹H NMR shifts with Gaussian-optimized structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.